molecular formula C11H13ClN2O2S B3493369 2-[(2-amino-2-oxoethyl)thio]-N-(3-chloro-2-methylphenyl)acetamide

2-[(2-amino-2-oxoethyl)thio]-N-(3-chloro-2-methylphenyl)acetamide

Cat. No.: B3493369
M. Wt: 272.75 g/mol
InChI Key: HFGFJBGSVWSWHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-[(2-amino-2-oxoethyl)thio]-N-(3-chloro-2-methylphenyl)acetamide” is an organic compound. It is a derivative of acetic acid where an amino group, a carbonyl group, and a thioether group are attached to the carbon atom .


Synthesis Analysis

The synthesis of this compound usually involves a nucleophilic substitution reaction where a thiol group (-SH) is introduced using acetylacetone as the starting material . The resulting thioacetic acid is then reacted with ethanolamine in the presence of a base to produce "this compound" .


Molecular Structure Analysis

The molecular structure of this compound includes a carbonyl group (C=O), an amino group (NH2), and a thioether group (R-S-R’) attached to the carbon atom of an acetic acid derivative .


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It is soluble in water and organic solvents . The empirical formula is C4H7NO3S and the molecular weight is 149.17 .

Mechanism of Action

The mechanism of action of this compound is not explicitly mentioned in the available literature .

Future Directions

This compound can be used as an intermediate in chemical synthesis . It can be used to synthesize other organic compounds, such as drugs, dyes, fragrances, and surfactants . Additionally, it can be used in coordination chemistry research, metal ion detection, and biomedical research .

Properties

IUPAC Name

2-[2-(3-chloro-2-methylanilino)-2-oxoethyl]sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2O2S/c1-7-8(12)3-2-4-9(7)14-11(16)6-17-5-10(13)15/h2-4H,5-6H2,1H3,(H2,13,15)(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFGFJBGSVWSWHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)CSCC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(2-amino-2-oxoethyl)thio]-N-(3-chloro-2-methylphenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-[(2-amino-2-oxoethyl)thio]-N-(3-chloro-2-methylphenyl)acetamide
Reactant of Route 3
Reactant of Route 3
2-[(2-amino-2-oxoethyl)thio]-N-(3-chloro-2-methylphenyl)acetamide
Reactant of Route 4
Reactant of Route 4
2-[(2-amino-2-oxoethyl)thio]-N-(3-chloro-2-methylphenyl)acetamide
Reactant of Route 5
Reactant of Route 5
2-[(2-amino-2-oxoethyl)thio]-N-(3-chloro-2-methylphenyl)acetamide
Reactant of Route 6
Reactant of Route 6
2-[(2-amino-2-oxoethyl)thio]-N-(3-chloro-2-methylphenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.